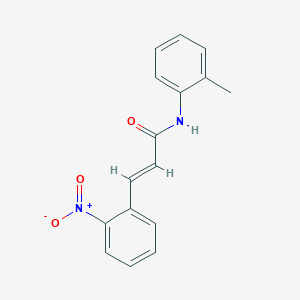![molecular formula C21H24N4O4 B15016753 N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B15016753.png)
N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl group, and a hexanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative, such as hexanoyl chloride, under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones and amides.
Applications De Recherche Scientifique
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(4-NITROPHENYL)ETHYLIDENE)-4-PHENYL-1-PIPERAZINAMINE
- 4-METHYL-N-(3-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- N-{4-[(1E)-1-[(4-{N’-[(1E)-1-(4-CYCLOHEXANEAMIDOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDO)IMINO]ETHYL]PHENYL}CYCLOHEXANECARBOXAMIDE
Uniqueness
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and hydrazone moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C21H24N4O4 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-(hexanoylamino)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H24N4O4/c1-3-4-5-6-20(26)22-18-11-7-17(8-12-18)21(27)24-23-15(2)16-9-13-19(14-10-16)25(28)29/h7-14H,3-6H2,1-2H3,(H,22,26)(H,24,27)/b23-15+ |
Clé InChI |
XYYGAFHATBXDRD-HZHRSRAPSA-N |
SMILES isomérique |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline](/img/structure/B15016670.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016675.png)
![2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
![N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B15016693.png)
![2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B15016702.png)
![4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15016706.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide](/img/structure/B15016710.png)

![4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}](/img/structure/B15016723.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B15016727.png)
![N-cyclopentyl-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B15016735.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15016740.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15016747.png)
